

Solubility and conductivity of LiFSI in different organic solvents.

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Compound of Interest

Compound Name: *Lithium bis(fluorosulfonyl)imide*

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An In-depth Technical Guide to the Solubility and Conductivity of **Lithium Bis(fluorosulfonyl)imide** (LiFSI) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium bis(fluorosulfonyl)imide (LiFSI) has emerged as a highly promising lithium salt for next-generation lithium-ion batteries and other electrochemical applications.[1][2] Compared to the conventional lithium hexafluorophosphate (LiPF₆), LiFSI offers several advantages, including higher ionic conductivity, superior thermal and hydrolytic stability, and the ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces.[1][3] Understanding the fundamental properties of LiFSI in different organic solvents, particularly its solubility and conductivity, is crucial for optimizing electrolyte formulations and enhancing battery performance. This guide provides a comprehensive overview of these key parameters, supported by quantitative data, detailed experimental protocols, and visualizations of underlying principles.

The choice of solvent significantly influences the performance of a LiFSI-based electrolyte. Solvents with high dielectric constants and strong solvating power are generally required to dissolve the lithium salt and facilitate ion dissociation.[4][5] Common organic solvents used for LiFSI electrolytes include carbonates, such as ethylene carbonate (EC), dimethyl carbonate

(DMC), and propylene carbonate (PC), as well as ethers, like 1,2-dimethoxyethane (DME) and 1,3-dioxolane (DOL).^{[4][6]} The interplay between LiFSI and these solvents dictates the resulting electrolyte's viscosity, ionic conductivity, and electrochemical stability window.

Data Presentation: Solubility and Conductivity of LiFSI

The following tables summarize the solubility and ionic conductivity of LiFSI in various organic solvents at different concentrations and temperatures, compiled from multiple research sources.

Table 1: Solubility of LiFSI in Various Organic Solvents

Solvent	Temperature (°C)	Solubility	Reference
Dimethyl Carbonate (DMC)	Ambient	High solubility, concentration of up to 0.45 mol mol ⁻¹ studied	[7] [8]
Ethylene Carbonate (EC)	Ambient	High solubility, concentration of up to 0.45 mol mol ⁻¹ studied	[7] [8]
Propylene Carbonate (PC)	Ambient	High solubility, concentration of up to 0.45 mol mol ⁻¹ studied	[7] [8]
Methyl tert-Butyl Ether (MTBE)	10 - 30	Up to 0.47 mol mol ⁻¹	[9]
1,2-Dimethoxyethane (DME)	Ambient	High solubility, used in high concentration electrolytes (e.g., 4 M)	[10]
Acetonitrile (AN)	Ambient	High solubility	[11]
Cyclopentyl Methyl Ether (CPME)	Ambient	Weakly solvating, used in high concentration electrolytes	[4]

Table 2: Ionic Conductivity of LiFSI in Various Organic Solvents

Solvent System (Concentration)	Temperature (°C)	Ionic Conductivity (mS/cm)	Reference
1 M LiFSI in EC/DEC (3/7, v/v)	20	7.2	[12]
1 M LiFSI in EC/DEC (3/7, v/v)	-20	Higher than 1M LiPF ₆	[12]
2 M LiFSI in DME	25	18.1	[13]
2 M LiFSI in DMP	25	14.0	[13]
2 M LiFSI in TFDMP	25	7.4	[13]
1 M LiFSI in G4	Not Specified	Peak at ~2.67 mS/cm around 0.99 M	[14]
LiFSI in EC (1:6 molar ratio)	~25	~7	[15]
LiFSI in EC (1:2 molar ratio)	~25	1.5	[15]
LiFSI in DMC/EC/PC mixtures	20 - 60	Varies with composition and concentration	[6][16]
LiFSI in AN	Not Specified	Peak conductivity near n=8 (AN molecules per LiFSI)	[17]

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining reliable and comparable data on the solubility and conductivity of LiFSI electrolytes.

Measurement of LiFSI Solubility

The solubility of LiFSI in an organic solvent can be determined using the equilibrium concentration method.[18][19]

Methodology:

- **Sample Preparation:** An excess amount of LiFSI salt is added to a known volume or mass of the organic solvent in a sealed, moisture-free container (e.g., a glovebox).
- **Equilibration:** The mixture is stirred vigorously at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved salt.[\[18\]](#)[\[19\]](#)
- **Phase Separation:** The saturated solution is allowed to stand undisturbed for several hours to allow the undissolved solid to settle. A clear supernatant is then carefully extracted using a syringe with a filter to prevent any solid particles from being transferred.
- **Concentration Analysis:** The concentration of LiFSI in the saturated solution is determined using analytical techniques such as:
 - **Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES):** This method is highly sensitive for determining the concentration of lithium ions.[\[5\]](#)[\[20\]](#) The saturated solution is carefully diluted with a suitable solvent, and the lithium concentration is measured against a series of calibration standards.
 - **Gravimetric Analysis:** A known mass of the saturated solution is taken, and the solvent is evaporated under vacuum at a controlled temperature. The mass of the remaining LiFSI salt is then measured to determine the solubility.[\[21\]](#)
 - **High-Performance Liquid Chromatography (HPLC):** This technique can be used to quantify the concentration of the FSI⁻ anion.[\[18\]](#)[\[19\]](#)

Measurement of Ionic Conductivity

The ionic conductivity of LiFSI electrolytes is typically measured using a conductivity meter with a specialized probe.[\[22\]](#)[\[23\]](#)[\[24\]](#)

Methodology:

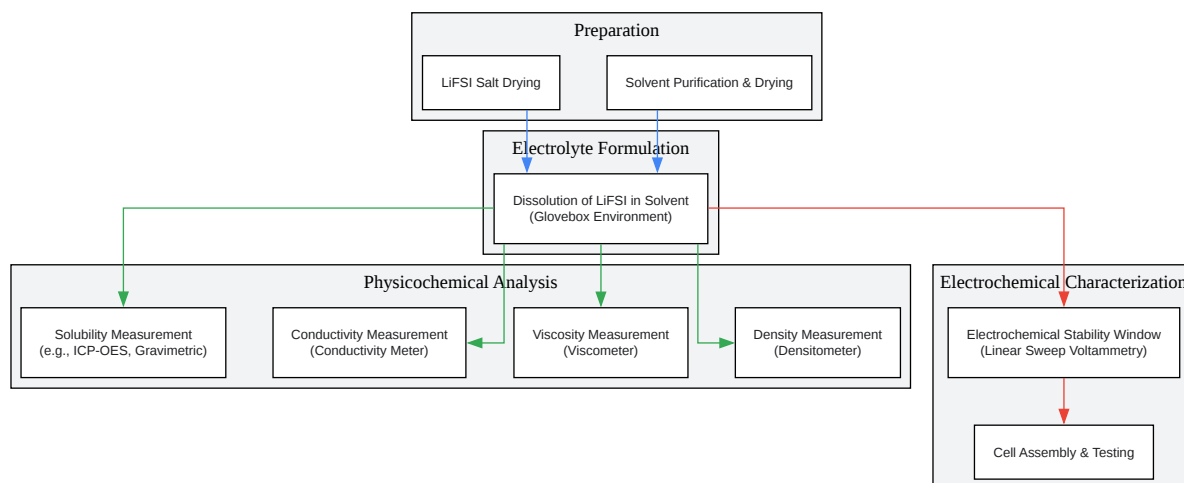
- **Electrolyte Preparation:** A series of LiFSI solutions with different concentrations are prepared in the desired organic solvent or solvent mixture inside a glovebox to prevent moisture

contamination.

- **Conductivity Cell and Meter:** A conductivity cell, consisting of two electrodes (often platinum), is used.^{[23][24]} The cell constant, a geometric factor specific to the cell, must be accurately determined by calibrating with a standard solution of known conductivity, such as a potassium chloride (KCl) solution.^[25]
- **Measurement Procedure:**
 - The conductivity cell is thoroughly rinsed with the electrolyte solution to be measured.
 - The cell is then filled with the electrolyte, ensuring that the electrodes are fully immersed and there are no air bubbles.
 - The cell is connected to a conductivity meter, which applies an alternating current (AC) voltage between the electrodes to avoid polarization effects.^[23] The meter measures the resistance or conductance of the solution.
 - The ionic conductivity (κ) is calculated using the formula: $\kappa = K_{\text{cell}} / R$, where K_{cell} is the cell constant and R is the measured resistance.^[24]
- **Temperature Control:** The conductivity of an electrolyte is highly dependent on temperature.^[25] Therefore, all measurements should be performed in a temperature-controlled environment, and the temperature should be recorded for each measurement. Modern conductivity meters often have automatic temperature compensation features.^[24]

Mandatory Visualizations

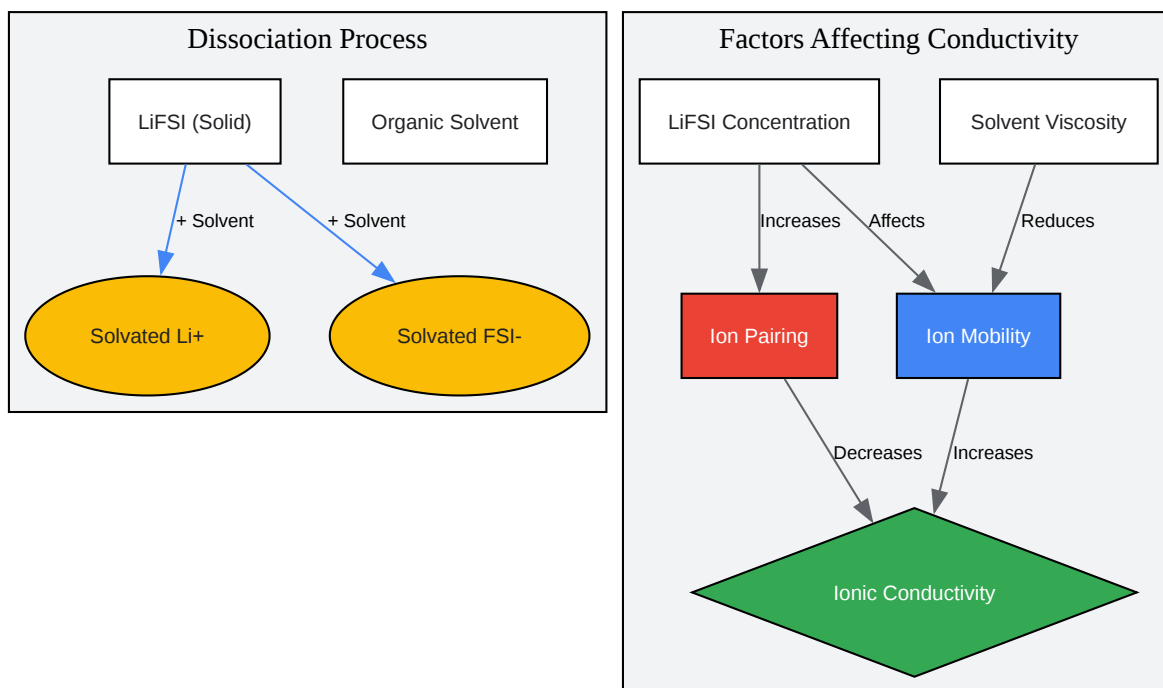
Diagram 1: Experimental Workflow for Electrolyte Characterization



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Caption: Workflow for the preparation and characterization of LiFSI-based electrolytes.

Diagram 2: LiFSI Dissociation and Ionic Conductivity



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Caption: Relationship between LiFSI dissociation, influential factors, and ionic conductivity.

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